Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels, particularly Cav2.2 (N-type calcium channels). It exhibits preferential inhibition under depolarized conditions, suggesting a mechanism reliant on channel activation. [] TROX-1 has demonstrated efficacy in preclinical models for chronic pain, showcasing an improved therapeutic window compared to ziconotide, a clinically used peptidyl Cav2.2 inhibitor. []
2. L-371,257 []
Compound Description: L-371,257 is an oxytocin antagonist. [] This compound serves as the foundation for the development of orally active oxytocin antagonists in the research described. []
3. L-372,662 []
Compound Description: L-372,662 is a potent and selective oxytocin antagonist with good oral bioavailability. [] It demonstrates improved pharmacokinetic properties compared to its predecessor, L-371,257, making it a promising candidate for therapeutic development. []
4. MK-8033 []
Compound Description: MK-8033 is a specific dual inhibitor of c-Met and Ron kinases. Notably, it demonstrates preferential binding to the activated conformation of these kinases. [] MK-8033 is under investigation as a potential cancer treatment. []
Compound Description: 4-Me-PDTic is a potent and selective kappa opioid receptor antagonist derived from the lead compound PDTic. [] It demonstrates significant potential for clinical development based on its pharmacological profile and predicted brain penetration. []
Compound Description: This triazole compound, containing a thiophene ring, was synthesized and characterized as part of a study exploring novel antifungal agents. [] Its structure was confirmed using various spectral techniques, including X-ray crystallography. []
Compound Description: This scaffold represents a core structure for a series of novel glycogen synthase kinase-3β (GSK-3β) inhibitors. [] These inhibitors were designed based on X-ray cocrystal structures, allowing for optimization of potency and cellular activity. []
Compound Description: ISQ-1 is an isoquinolinone derivative that acts as an IKur blocker. [] It demonstrates atrial antifibrillatory effects in dogs with underlying heart failure, making it a potential candidate for treating atrial fibrillation. []
Compound Description: TAEA is a triarylethanolamine compound that blocks the ultrarapid delayed rectifier potassium current (IKur) in the heart. [] It displays atrial antifibrillatory effects in dogs with underlying heart failure, suggesting its potential as a treatment for atrial fibrillation. []
Compound Description: This HAL derivative was designed and identified as a potential lead compound for antipsychotic drug development. [] It exhibits a promising binding profile to various serotonin and dopamine receptors, including 5-HT2A, 5-HT1D, D2, D3, and 5-HT1B, and is predicted to have improved blood-brain barrier permeation properties compared to haloperidol. []
12. (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) []
Compound Description: BI 1356, also known as ONDERO, is a novel xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor. It demonstrates a superior potency and longer duration of action compared to other DPP-4 inhibitors, making it a promising candidate for the treatment of type 2 diabetes. []
13. (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, fumaric acid salt (F 13640) []
Compound Description: F 13640 is a high-efficacy serotonin 5-HT1A receptor agonist. It exhibits both hyperalgesic and analgesic effects, depending on the time course of 5-HT1A receptor occupancy and its concentration in the blood and brain. [] This dual effect highlights the complex pharmacology of 5-HT1A receptor activation and the potential for temporal modulation of pain responses. []
Compound Description: AM1241 is a selective cannabinoid CB2 receptor agonist. [] It effectively suppresses hyperalgesia evoked by intradermal capsaicin, indicating its potential as an analgesic agent for persistent pain states. [] Its action is specifically mediated through CB2 receptors, as demonstrated by blockade by the CB2 antagonist SR144528 but not by the CB1 antagonist SR141716A. []
Compound Description: F15599 is a selective 5-HT1A biased agonist. It preferentially activates somatodendritic 5-HT1A receptors, leading to G protein-coupled inwardly rectifying potassium channel (GIRK) activation, without affecting neurotransmitter release mediated by axonal 5-HT1b/d receptors. [] F15599 demonstrates efficacy in improving respiration in a mouse model of Rett syndrome. []
Compound Description: This compound represents a novel structural class of 5-HT1A receptor agonists. [] Research efforts focused on improving its oral bioavailability led to the discovery of analogues with enhanced and long-lasting 5-HT1A agonist activity. []
17. 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone []
Compound Description: This compound represents a series of derivatives designed to investigate the relationship between pharmacophore conformation and agonistic activity at 5-HT1A receptors. [] The study revealed that a combination of 5-methyl and 6-methylamino substituents on the pyridine ring synergistically enhanced 5-HT1A agonist properties. []
Compound Description: Compound 40 is a potent 5-HT1A receptor agonist, exhibiting superior activity compared to its 5-unsubstituted analogue. [] It demonstrated significant antidepressant potential in the forced swimming test in rats, exceeding the efficacy of the clinically used antidepressant imipramine. [] Its potent and orally active profile makes it a promising lead for further development as an antidepressant. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.